REACTION_SMILES
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[CH3:28][OH:29].[CH3:34][CH2:35][O:36][CH2:37][CH3:38].[Cl:1][C:2]([O:3][CH:4]([Cl:5])[CH3:6])=[O:7].[Cl:30][CH2:31][CH2:32][Cl:33].[Cl:8][c:9]1[cH:10][cH:11][c:12](-[c:15]2[cH:16][n:17][c:18]([CH:21]3[CH2:22][CH2:23][N:24]([CH3:27])[CH2:25][CH2:26]3)[n:19][cH:20]2)[cH:13][cH:14]1>>[Cl:8][c:9]1[cH:10][cH:11][c:12](-[c:15]2[cH:16][n:17][c:18]([CH:21]3[CH2:22][CH2:23][NH:24][CH2:25][CH2:26]3)[n:19][cH:20]2)[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)OC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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CN1CCC(c2ncc(-c3ccc(Cl)cc3)cn2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(c2ncc(-c3ccc(Cl)cc3)cn2)CC1
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Name
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Type
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product
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Smiles
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Clc1ccc(-c2cnc(C3CCNCC3)nc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |